molecular formula C10H15NO B3077006 2-Ethoxy-5-ethylaniline CAS No. 104338-72-9

2-Ethoxy-5-ethylaniline

Cat. No.: B3077006
CAS No.: 104338-72-9
M. Wt: 165.23 g/mol
InChI Key: VHPZUXGGXAJWOC-UHFFFAOYSA-N
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Description

2-Ethoxy-5-ethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and an ethyl group (-C2H5) attached to the benzene ring, along with an amino group (-NH2) at the para position relative to the ethoxy group. It is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-ethylaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethoxy-5-ethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-ethylaniline involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ethoxy and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-5-ethylaniline is unique due to the specific positioning of the ethoxy and ethyl groups, which influence its reactivity and interaction with other molecules. This unique structure makes it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

2-ethoxy-5-ethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h5-7H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPZUXGGXAJWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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